![molecular formula C18H14N6OS2 B282690 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B282690.png)
4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. It is a thiazolyl-tetrazole derivative that has been synthesized using a specific method. In
作用机制
The mechanism of action of 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve antioxidant activity. It has also been found to have a protective effect on cells and tissues against oxidative damage. Additionally, the compound has been shown to improve the bioavailability of certain drugs and enhance their therapeutic efficacy.
实验室实验的优点和局限性
The compound has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits significant biological activity. However, there are also some limitations to its use. The compound is relatively expensive, and its use requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of new drug delivery systems using the compound. Researchers are also exploring its potential as a diagnostic tool for diseases such as cancer. Additionally, there is ongoing research to understand the mechanism of action of the compound and how it can be optimized for use in various applications.
Conclusion:
In conclusion, 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is a chemical compound with significant potential for use in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties. The compound has several advantages for use in lab experiments, but there are also some limitations to its use. Ongoing research is focused on understanding the mechanism of action of the compound and developing new applications for its use.
合成方法
The synthesis method used to prepare 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide involves the reaction between 2-aminothiazole and 5-phenyl-1H-tetrazole-1-thiol in the presence of N,N'-carbonyldiimidazole. The reaction yields the desired compound in good yield and purity. This method has been optimized by several researchers to improve the yield and purity of the product.
科学研究应用
The compound has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties. Researchers have also explored its potential as a drug delivery system due to its ability to target specific cells and tissues. The compound has also been used in the development of biosensors and as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C18H14N6OS2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c25-16(20-17-19-10-11-26-17)14-8-6-13(7-9-14)12-27-18-21-22-23-24(18)15-4-2-1-3-5-15/h1-11H,12H2,(H,19,20,25) |
InChI 键 |
RFZXFRNIJVQHEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



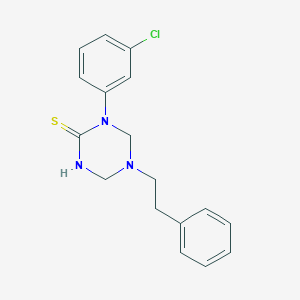

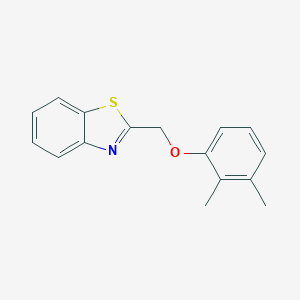
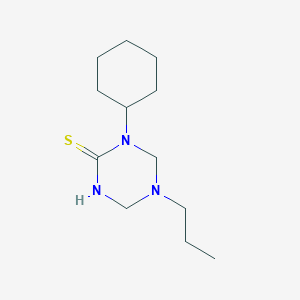
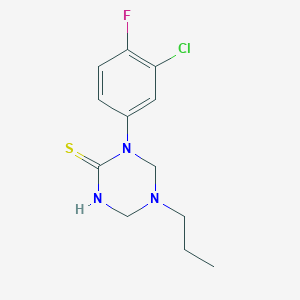

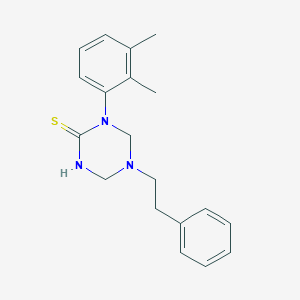
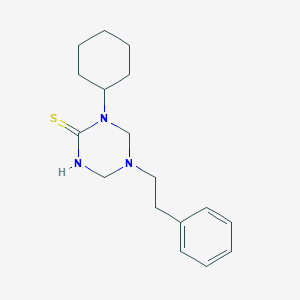
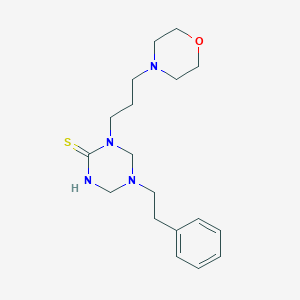
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)